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Compound of Interest

Compound Name: Macatrichocarpin A

Cat. No.: B157572 Get Quote

Initial Note: This guide was initially intended to cover the structure-activity relationships of

Macatrichocarpin A derivatives. However, a thorough search of the scientific literature

revealed no available data for a compound of that name. It is possible that the name is

misspelled or refers to a very recently discovered compound with no published studies.

Therefore, this guide has been pivoted to focus on a well-researched marine natural product

with significant therapeutic potential: Psammaplin A. This comprehensive comparison will be of

interest to researchers in natural product chemistry, medicinal chemistry, and drug

development.

Psammaplin A is a fascinating symmetrical bromotyrosine-derived disulfide dimer isolated from

marine sponges. It has garnered significant attention for its broad spectrum of biological

activities, including potent antitumor, antibacterial, and enzyme-inhibitory properties.[1][2] The

primary mechanism of its anticancer effects is through the inhibition of histone deacetylases

(HDACs) and DNA methyltransferases (DNMTs), key enzymes in epigenetic regulation.[2][3]

This guide provides a comparative analysis of Psammaplin A and its synthetic derivatives to

elucidate their structure-activity relationships (SAR).

Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxic and enzyme-inhibitory activities of

Psammaplin A and several of its key derivatives. The half-maximal inhibitory concentration

(IC50) is a measure of the potency of a substance in inhibiting a specific biological or

biochemical function.
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Compound Modification
Target Cell
Line/Enzyme

IC50 (µM) Reference

Psammaplin A
Parent

Compound

A549 (Lung

Carcinoma)
1.20 [1]

MCF-7 (Breast

Carcinoma)
3.42

HDAC1 0.045

Derivative 120
Modified

aromatic group

A549 (Lung

Carcinoma)
1.20

Derivative 71
Modified side

chain

A549 (Lung

Carcinoma)
>50

Derivative 55

(Hydroxamic

acid)

Oxime

modification

A549 (Lung

Carcinoma)
Potent

MCF-7 (Breast

Carcinoma)
Potent

Psammaplin A

monomer (PsA-

SH)

Reduced

disulfide

HL-60

(Leukemia)
8

Derivative 10b

(Hydroxamic acid

mod.)

Modified thiol

and oxime

HL-60

(Leukemia)
Potent

Thioester 8
Thioester

prodrug

MCF-7 (Breast

Carcinoma)
3.2

Thioester 9
Thioester

prodrug

MCF-7 (Breast

Carcinoma)
21

Key Structure-Activity Relationships
The biological activity of Psammaplin A derivatives is highly dependent on specific structural

features:
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The Disulfide Bond: The disulfide linkage is a crucial pharmacophore. It is believed to act as

a prodrug, being reduced intracellularly to the active monomeric thiol form (PsA-SH).

The Oxime Group: The oxime functionality is essential for high cytotoxicity and HDAC

inhibitory activity. Modifications to this group, such as the introduction of a hydroxamic acid

moiety, can enhance potency.

The Bromotyrosine Moiety: While modifications to the aromatic ring are tolerated to some

extent, the presence of the bromotyrosine component is important for preserving activity.

Hydrophobic aromatic groups tend to maintain cytotoxicity.

Side Chain Modifications: Alterations to the side chain can significantly impact activity, as

seen in the reduced potency of derivative 71.

Experimental Protocols
This section details the methodologies for key experiments cited in the structure-activity

relationship studies of Psammaplin A derivatives.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Procedure:

Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x

10^4 cells/well) and allowed to adhere for 24 hours.

The cells are then treated with various concentrations of the test compounds (e.g., 0.001 to

100 µM) for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

The plate is incubated for a further 1-4 hours, allowing viable cells to reduce the yellow MTT

to purple formazan crystals.
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A solubilizing agent (e.g., 5% sodium dodecyl sulfate) is added to dissolve the formazan

crystals.

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 595 nm)

using a microplate reader.

The IC50 value is calculated by plotting the percentage of cell viability against the compound

concentration.

Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay measures the ability of the compounds to inhibit the activity of specific

HDAC isoforms.

Procedure:

The assay is performed in a 96-well microplate in a reaction buffer containing recombinant

human HDAC enzyme (e.g., rHDAC1, rHDAC6).

The test compounds at various concentrations are pre-incubated with the HDAC enzyme.

A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.

The reaction is allowed to proceed for a set time at a controlled temperature.

A developer solution is added to stop the reaction and generate a fluorescent signal from the

deacetylated substrate.

The fluorescence intensity is measured using a microplate reader.

The IC50 values are determined by fitting the data to a four-parameter logistic model.

Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins, such as acetylated

histones, in response to treatment with the compounds.

Procedure:
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Cells are treated with the test compounds for a specific duration.

The cells are then lysed to extract total protein.

Protein concentration is determined using a standard method (e.g., BCA assay).

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium

dodecyl sulfate-polyacrylamide gel electrophoresis).

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,

anti-acetyl-Histone H3).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase).

A chemiluminescent substrate is added, and the resulting light signal is detected, indicating

the presence and relative amount of the target protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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